molecular formula C17H11N3O2 B4536245 5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4536245
M. Wt: 289.29 g/mol
InChI Key: QUZJAPCXLJHHSA-UHFFFAOYSA-N
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Description

“5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidine, which is an emerging scaffold in medicinal chemistry. It has a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines. Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .

Scientific Research Applications

Anticancer Research

This compound has been identified as a potential scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor properties . Its derivatives have been studied for their ability to inhibit various cancer targets such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), among others. The structure-activity relationship of these derivatives provides insights into designing new selective and effective anticancer agents .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines, including the subject compound, exhibit antimicrobial properties. This makes them valuable in the search for new antibiotics and treatments for bacterial infections. Their mechanism of action often involves interfering with bacterial DNA synthesis or protein function .

CNS Depressive and Anticonvulsant Effects

Derivatives of this compound have shown central nervous system (CNS) depressive and anticonvulsant effects. This suggests potential applications in the development of treatments for neurological disorders such as epilepsy .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of pyrido[2,3-d]pyrimidines make them candidates for the development of new pain relief medications. They may work by reducing the production of inflammatory mediators or by direct action on pain receptors .

Hypotensive Effects

Some derivatives of this compound class have been shown to possess hypotensive properties, indicating potential use in managing high blood pressure and related cardiovascular conditions .

Antihistamine Properties

The antihistamine effects of pyrido[2,3-d]pyrimidines suggest their use in treating allergic reactions. They may act by blocking histamine receptors or inhibiting the release of histamine from mast cells .

Neurotropic Properties

Research has indicated that certain derivatives have neurotropic properties, which could be beneficial in treating neurodegenerative diseases or in neuroprotection strategies .

Prophylaxis and Therapy of Cerebral Ischemia

There is evidence that fused pyridine ring systems, such as those found in pyrido[2,3-d]pyrimidines, can be used for the prophylaxis and therapy of cerebral ischemia. This application is particularly relevant for stroke prevention and treatment .

properties

IUPAC Name

5-naphthalen-2-yl-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-16-14-13(7-8-18-15(14)19-17(22)20-16)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZJAPCXLJHHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C(=NC=C3)NC(=O)NC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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